

# Preclinical Toxicological Profile of 25B-NBOMe: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 25B-NBOMe |           |
| Cat. No.:            | B1664020  | Get Quote |

#### Introduction

2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, commonly known as **25B-NBOMe**, is a potent synthetic hallucinogen derived from the phenethylamine 2C-B.[1] [2] It emerged in the early 2000s and has been encountered as a novel psychoactive substance (NPS).[1] **25B-NBOMe** is a potent full agonist of the serotonin 5-HT2A receptor, which is believed to mediate its hallucinogenic effects.[2] This technical guide provides a comprehensive overview of the preclinical toxicological profile of **25B-NBOMe**, summarizing key findings from in vitro and in vivo studies. The information is intended for researchers, scientists, and drug development professionals.

# Pharmacodynamics: Receptor Binding and Functional Activity

**25B-NBOMe** exhibits high affinity and agonist activity primarily at serotonin 5-HT2A receptors. The N-(2-methoxybenzyl) substitution significantly enhances its binding affinity compared to its parent compound, 2C-B.[3]

Table 1: Receptor Binding Affinities (Ki) of 25B-NBOMe



| Receptor      | Ki (nM)   | Species/Tissue    | Reference |
|---------------|-----------|-------------------|-----------|
| 5-HT2A        | 0.5       | Human recombinant | [1][4]    |
| 5-HT2B        | 10        | Human recombinant | [2]       |
| 5-HT2C        | 6.2       | Human recombinant | [2]       |
| Adrenergic α1 | 0.3 - 0.9 | Not specified     | [3]       |

Table 2: Functional Potency (EC50) of 25B-NBOMe

| Assay                         | EC50 (nM) | Species/Cell Line | Reference |
|-------------------------------|-----------|-------------------|-----------|
| 5-HT2A Receptor<br>Activation | 40        | Not specified     | [1][4]    |

The data clearly indicates that **25B-NBOMe** is a potent 5-HT2A receptor agonist with subnanomolar binding affinity. While it also interacts with other 5-HT2 receptor subtypes and the adrenergic  $\alpha 1$  receptor, its highest affinity is for the 5-HT2A receptor.

### **Signaling Pathways**

The hallucinogenic effects of **25B-NBOMe** are primarily mediated through the activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the modulation of neuronal excitability and neurotransmitter release, particularly an increase in cortical glutamate.[1][5]





Click to download full resolution via product page

Simplified 5-HT2A Receptor Signaling Pathway



### **Neurochemical Effects**

Preclinical studies in rats have demonstrated that **25B-NBOMe** significantly alters the extracellular levels of several key neurotransmitters in various brain regions. These effects are dose-dependent and often exhibit a U-shaped dose-response curve.[1]

Table 3: Effects of 25B-NBOMe on Neurotransmitter Levels in Rats

| Brain Region         | Neurotransmitt<br>er   | Dose (mg/kg,<br>s.c.) | Effect    | Reference |
|----------------------|------------------------|-----------------------|-----------|-----------|
| Frontal Cortex       | Dopamine (DA)          | 0.3                   | Increased | [1]       |
| Frontal Cortex       | Serotonin (5-HT)       | 0.3                   | Increased | [1]       |
| Frontal Cortex       | Glutamate              | 0.3                   | Increased | [1]       |
| Frontal Cortex       | Acetylcholine<br>(ACh) | 0.3                   | Decreased | [1]       |
| Striatum             | Dopamine (DA)          | 0.3                   | Increased | [1]       |
| Striatum             | Serotonin (5-HT)       | 0.3                   | Increased | [1]       |
| Striatum             | Glutamate              | 0.3                   | Increased | [1]       |
| Nucleus<br>Accumbens | Dopamine (DA)          | 0.3                   | Increased | [1]       |
| Nucleus<br>Accumbens | Serotonin (5-HT)       | 0.3                   | Increased | [1]       |
| Nucleus<br>Accumbens | Glutamate              | 0.3                   | Increased | [1]       |

The increase in glutamate release in the frontal cortex is thought to be a key mechanism underlying the hallucinogenic effects of 5-HT2A agonists.[1] The inverted U-shaped doseresponse observed for some neurotransmitters may be due to the engagement of other receptors, such as 5-HT2C, at higher doses.[2]

## **Behavioral Toxicology**



**25B-NBOMe** induces a range of behavioral effects in rodents, consistent with its hallucinogenic properties in humans.

Table 4: Behavioral Effects of 25B-NBOMe in Rodents

| Behavioral<br>Test                   | Species | Dose<br>(mg/kg)      | Effect                                         | ED50<br>(mg/kg) | Reference |
|--------------------------------------|---------|----------------------|------------------------------------------------|-----------------|-----------|
| Wet Dog<br>Shake (WDS)               | Rat     | 0.1 - 10 (s.c.)      | Increased frequency                            | -               | [1]       |
| Novel Object<br>Recognition<br>(NOR) | Rat     | 0.3, 3 (s.c.)        | Impaired recognition memory                    | -               | [1]       |
| Open Field<br>(OF)                   | Rat     | 0.3, 3 (s.c.)        | Decreased<br>locomotor<br>activity             | -               | [1]       |
| Light/Dark<br>Box (LDB)              | Rat     | 0.3, 3 (s.c.)        | Increased time in dark zone (anxiogenic- like) | -               | [1]       |
| Visual Object<br>Response            | Mouse   | 0.01 - 10<br>(i.p.)  | Inhibited response                             | 0.2432          | [6]       |
| Acoustic<br>Response                 | Mouse   | 0.001 - 10<br>(i.p.) | Decreased response                             | 16.82           | [6]       |

Wet Dog Shake (WDS) Test: This test is used to assess the hallucinogenic-like activity of 5-HT2A agonists in rats. Following subcutaneous administration of **25B-NBOMe**, rats are placed in an observation cage, and the frequency of "wet dog shakes" (rapid, rotational shaking of the head and torso) is counted for a defined period.[1]





Click to download full resolution via product page

Experimental Workflow: Wet Dog Shake (WDS) Test







Novel Object Recognition (NOR) Test: This test assesses recognition memory in rodents. The protocol involves three phases: habituation, training, and testing. During training, the animal is exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel object, and the time spent exploring each object is recorded. A preference for the novel object indicates intact recognition memory.[1][7][8][9]





Click to download full resolution via product page

Experimental Workflow: Novel Object Recognition (NOR) Test



Microdialysis: This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals. A microdialysis probe is surgically implanted into a specific brain region. Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected and analyzed for neurotransmitter content using high-performance liquid chromatography (HPLC).[1][10]

## **Genotoxicity and Cytotoxicity**

In vitro studies have provided some insights into the genotoxic and cytotoxic potential of **25B-NBOMe**. A comet assay on human peripheral blood lymphocytes indicated a subtle genotoxic effect.[1] While specific cytotoxicity data for **25B-NBOMe** is limited, a related compound, 25I-NBOMe, has been shown to decrease the viability of H9c2 rat cardiomyocytes.[2]

## **Acute Toxicity**

Limited data is available on the acute lethal toxicity of **25B-NBOMe** in preclinical models. One study on a related compound, 25CN-NBOMe, reported an estimated LD50 of 200 mg/kg in rats.[11] A study in zebrafish larvae showed that **25B-NBOMe** altered survival rates and induced morphological changes at concentrations of 0.5 and 5  $\mu$ g/mL.[12]

#### Conclusion

The preclinical toxicological profile of **25B-NBOMe** is characterized by its potent agonist activity at the 5-HT2A receptor, leading to significant alterations in central nervous system function. In vivo studies in rodents have demonstrated its hallucinogenic-like properties, as well as its impact on cognition, locomotion, and anxiety-like behaviors. The compound's effects on neurotransmitter systems, particularly the enhancement of glutamate, dopamine, and serotonin release, are consistent with its behavioral effects. While data on its acute lethal toxicity is sparse, preliminary studies suggest the potential for genotoxicity and cytotoxicity. Further research is warranted to fully elucidate the long-term toxicological effects and safety profile of this potent psychoactive substance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 25B-NBOMe Wikipedia [en.wikipedia.org]
- 3. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. msudenver.edu [msudenver.edu]
- 6. Effect of -NBOMe Compounds on Sensorimotor, Motor, and Prepulse Inhibition Responses in Mice in Comparison With the 2C Analogs and Lysergic Acid Diethylamide: From Preclinical Evidence to Forensic Implication in Driving Under the Influence of Drugs -PMC [pmc.ncbi.nlm.nih.gov]
- 7. behaviorcloud.com [behaviorcloud.com]
- 8. Novel Object Recognition Rodent Behavioral Testing InnoSer [innoserlaboratories.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, systemic toxicity, thermoregulation and acute behavioural effects of 25CN-NBOMe PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Toxicological Profile of 25B-NBOMe: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664020#toxicological-profile-of-25b-nbome-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com